molecular formula C15H13FN2O3S B2948748 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 921916-40-7

3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2948748
CAS RN: 921916-40-7
M. Wt: 320.34
InChI Key: SSACDIGHHZHFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Advantages and Limitations for Lab Experiments

FOTS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FOTS is also fluorescent, which makes it useful for the detection of metal ions. However, FOTS has some limitations for lab experiments. It is not soluble in water, which limits its use in aqueous solutions. Furthermore, FOTS has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the use of FOTS in scientific research. One potential direction is the use of FOTS as a theranostic agent for cancer treatment. FOTS can be conjugated with anticancer drugs and used for targeted drug delivery to cancer cells. Another potential direction is the use of FOTS as a biosensor for the detection of biomolecules such as proteins and nucleic acids. Furthermore, FOTS can be used for the synthesis of novel metal-organic frameworks and coordination polymers with unique properties.

Synthesis Methods

FOTS can be synthesized using various methods. One of the most common methods involves the reaction of 3-fluoroaniline with 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain FOTS as a white solid.

Scientific Research Applications

FOTS has been extensively used in scientific research due to its diverse applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. FOTS has also been used as a corrosion inhibitor for metals such as copper and aluminum. Furthermore, FOTS has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Safety and Hazards

The safety and hazards associated with “3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-2-1-3-13(9-11)22(20,21)18-12-5-6-14-10(8-12)4-7-15(19)17-14/h1-3,5-6,8-9,18H,4,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSACDIGHHZHFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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